molecular formula C14H14INS B12671947 3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide CAS No. 54581-48-5

3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide

Cat. No.: B12671947
CAS No.: 54581-48-5
M. Wt: 355.24 g/mol
InChI Key: FYBFVOIEBIMSNZ-UHFFFAOYSA-M
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Description

3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide is a chemical compound with the molecular formula C14H14INS It is known for its unique structure, which includes a naphtho-thiazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide typically involves the reaction of naphthoquinone with thioamide under specific conditions. The process generally includes:

    Starting Materials: Naphthoquinone and thioamide.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, often under reflux conditions.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide exerts its effects involves interaction with specific molecular targets. The thiazolium ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-methylnaphtho(1,2-d)thiazolium perchlorate
  • 2,3-Dimethylnaphtho(1,2-d)thiazolium iodide
  • 1,2-Dimethylnaphtho(1,2-d)thiazolium methyl sulfate

Uniqueness

3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide is unique due to its specific substitution pattern on the naphtho-thiazolium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

54581-48-5

Molecular Formula

C14H14INS

Molecular Weight

355.24 g/mol

IUPAC Name

3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;iodide

InChI

InChI=1S/C14H14NS.HI/c1-3-15-10(2)16-14-12-7-5-4-6-11(12)8-9-13(14)15;/h4-9H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

FYBFVOIEBIMSNZ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.[I-]

Origin of Product

United States

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